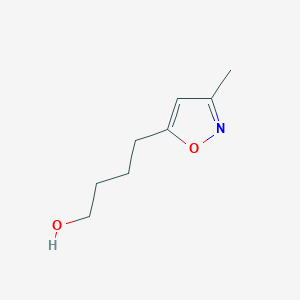

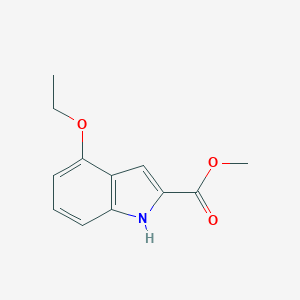

methyl 4-ethoxy-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-ethoxy-1H-indole-2-carboxylate is a chemical compound with the formula C₁₂H₁₃NO₃ . It has been used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl N-alkylated indol-2-carboxylates, has been reported in the literature . The synthesis involved the disappearance of the indole NH proton signal from the 1 H-NMR of these compounds, the presence of ethoxy group signals (-OCH 2 CH 3) at δ 1.30 and 4.30 ppm, and the respective carbons in 13 C-NMR at δ 15.0 and 46.7 ppm in addition to the ester carbonyl group around δ 162.0 ppm .科学的研究の応用

Synthesis of Biologically Active Alkaloids

Indole derivatives are crucial in synthesizing alkaloids, which have various biological activitiesMethyl 4-ethoxy-1H-indole-2-carboxylate can serve as a starting material for constructing complex alkaloid structures that are significant in cell biology and can be used to treat cancer, microbial infections, and other disorders .

Antiviral Agents

Indole compounds have been reported to possess antiviral properties. Derivatives of methyl 4-ethoxy-1H-indole-2-carboxylate could be synthesized and tested for their efficacy against viruses like influenza and Coxsackie B4 virus, potentially leading to new treatments for viral infections .

Anti-inflammatory and COX-2 Inhibition

Indole derivatives have shown potential as anti-inflammatory agents. By modifying the methyl 4-ethoxy-1H-indole-2-carboxylate structure, researchers can develop new compounds with potent COX-2 inhibitory activity, which is beneficial in treating conditions like arthritis .

Anticancer Research

The indole ring system is a common feature in many anticancer drugsMethyl 4-ethoxy-1H-indole-2-carboxylate can be used to synthesize new indole-based compounds with potential anticancer properties, which can be further explored for their effectiveness against various cancer cell lines .

Development of CRTH2 Receptor Antagonists

CRTH2 receptor antagonists are important in treating allergic inflammationsMethyl 4-ethoxy-1H-indole-2-carboxylate could be utilized to create new antagonists that modulate this receptor, offering new avenues for treating diseases like asthma .

Synthesis of IDO Inhibitors

Indoleamine 2,3-dioxygenase (IDO) inhibitors play a role in cancer immunotherapy. The compound can be a precursor for synthesizing IDO inhibitors, which might help in developing treatments that enhance the immune system’s ability to fight cancer .

作用機序

Target of Action:

Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs

Biochemical Pathways:

Indoles play a crucial role in cell biology, and their derivatives exhibit various biologically vital properties. Methyl 4-ethoxy-1H-indole-2-carboxylate could impact pathways related to cell growth, metabolism, or immune response. Specific pathways remain to be explored .

Safety and Hazards

特性

IUPAC Name |

methyl 4-ethoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNUFWQWKXLZLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-ethoxy-1H-indole-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)

![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)